CX-5461 - 1138549-36-6

CX-5461

Catalog Number: EVT-287621
CAS Number: 1138549-36-6
Molecular Formula: C27H27N7O2S
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide (CX-5461) is a small molecule inhibitor initially characterized for its selective inhibition of RNA Polymerase I (Pol I) transcription. [, ] Pol I is responsible for the transcription of ribosomal DNA (rDNA), a crucial step in ribosome biogenesis. [, ] CX-5461's selective targeting of Pol I differentiates it from traditional cytotoxic agents that affect multiple cellular processes. [] Its unique mechanism of action has made it a valuable tool in scientific research for understanding the role of ribosome biogenesis in various cellular processes, particularly in cancer cells.

Future Directions

Optimization of CX-5461 Analogs: Further development of CX-5461 analogs with improved potency, selectivity, and pharmacokinetic properties is crucial for its clinical translation. []

Deciphering Mechanisms of Resistance: Understanding the mechanisms underlying acquired resistance to CX-5461 is essential for developing strategies to overcome treatment failure. []

Biomarker Development: Identifying predictive biomarkers for CX-5461 sensitivity will enable personalized treatment strategies and improve patient outcomes. [, ]

Clinical Trials: Continued evaluation of CX-5461 in clinical trials is critical for validating its safety, efficacy, and optimal dosing regimens in various cancer types. [, , ]

Combination Therapy Optimization: Further research is needed to refine combination therapy strategies with CX-5461 and other anti-cancer agents to maximize therapeutic benefit. [, , ]

Investigation of Phototoxicity: A thorough understanding of CX-5461's phototoxic mechanisms is essential for developing strategies to mitigate its dermatologic adverse effects. [, ]

Source and Classification

CX-5461 is classified as a selective inhibitor of RNA polymerase I transcription, specifically targeting ribosomal RNA genes. It is recognized as a first-in-class compound that irreversibly inhibits ribosomal RNA synthesis by locking the RNA polymerase I complex in a pre-initiation state, thereby preventing effective transcription. The compound has been studied extensively in various preclinical models and is currently undergoing clinical trials for its efficacy against hematologic malignancies, including acute myeloid leukemia and multiple myeloma .

Synthesis Analysis

The synthesis of CX-5461 involves several key steps that typically include the formation of the core structure followed by functionalization to enhance its biological activity. Although specific synthetic pathways are proprietary, general methods for synthesizing similar compounds often involve:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds or heterocycles.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the desired molecular framework.
    • Cyclization reactions to establish ring structures that contribute to the compound's stability and activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

CX-5461 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its ability to interact with nucleic acids. The molecular formula is C₁₄H₁₃₁N₅O₃S, indicating the presence of nitrogen and sulfur atoms which are essential for its biological activity.

Key Structural Features:

  • G-Quadruplex Binding: The compound's ability to stabilize G-quadruplexes is attributed to specific interactions facilitated by its aromatic rings.
  • Mechanism of Action: The structure allows CX-5461 to bind selectively to DNA sequences that form G-quadruplex structures, disrupting normal replication processes in cancer cells .
Chemical Reactions Analysis

CX-5461 participates in several key chemical reactions relevant to its mechanism of action:

  1. Binding Reactions: The primary reaction involves the binding of CX-5461 to G-quadruplex DNA structures, leading to stabilization and disruption of DNA replication processes.
  2. Inhibition of RNA Polymerase I: CX-5461 irreversibly inhibits RNA polymerase I by preventing the release of the transcription initiation complex from the rDNA promoter, thus blocking ribosomal RNA synthesis .
  3. DNA Damage Response Activation: The compound induces a DNA damage response characterized by activation of signaling pathways such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), leading to cell cycle arrest and apoptosis in susceptible cancer cells .
Mechanism of Action

The mechanism of action of CX-5461 is multifaceted:

  • Inhibition of Ribosomal RNA Transcription: CX-5461 binds to RNA polymerase I, locking it in a pre-initiation complex, which leads to an irreversible blockade of rRNA synthesis. This results in nucleolar stress and subsequent cellular senescence or death .
  • Induction of Replication Stress: By stabilizing G-quadruplex structures in DNA, CX-5461 impedes replication fork progression, leading to increased DNA damage and cell death in BRCA-deficient cancer cells .
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M checkpoint through activation of p53-independent pathways, enhancing its cytotoxic effects on tumor cells .
Physical and Chemical Properties Analysis

CX-5461 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 315.43 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but can be sensitive to light and heat.

These properties are crucial for determining formulation strategies for clinical applications.

Applications

CX-5461 holds significant promise in scientific research and clinical applications:

  1. Cancer Therapy: As an inhibitor of ribosomal RNA synthesis, CX-5461 is being investigated for treating various hematologic malignancies. Its ability to selectively target cancer cells with BRCA deficiencies makes it a candidate for combination therapies with PARP inhibitors .
  2. Research Tool: CX-5461 serves as a valuable tool for studying the roles of ribosomal RNA synthesis and G-quadruplex structures in cancer biology.
  3. Potential Biomarker Development: Understanding the sensitivity profiles associated with CX-5461 can aid in developing biomarkers for patient stratification in clinical trials.

Properties

CAS Number

1138549-36-6

Product Name

CX-5461

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

Molecular Formula

C27H27N7O2S

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

CX 5461
CX-5461
CX5461

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.